molecular formula C9H13ClN4O2S B11802860 5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide

5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide

Cat. No.: B11802860
M. Wt: 276.74 g/mol
InChI Key: BZZAJUNNMLYXRK-UHFFFAOYSA-N
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Description

5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide (CAS 1352506-74-1) is a chemical compound supplied for research purposes only. With a molecular formula of C 10 H 15 ClN 4 O 2 S and a molecular weight of 290.77 , it serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry research. The compound's structure incorporates two key pharmacophores: a primary sulfonamide group and a piperazine ring. Primary sulfonamides are well-known for their ability to inhibit carbonic anhydrase (CA) isozymes, which are explored as novel targets in anticancer drug development for their role in limiting tumor growth and metastasis . Furthermore, pyridine-3-sulfonamide derivatives bearing a piperazine moiety have demonstrated moderate in vitro anticancer activity in screenings against various human cancer cell lines . This makes this compound a valuable template for constructing novel molecules aimed at oncology research. Beyond oncology, the structural motif is also relevant in infectious disease research. Hybrid molecules linking a chlorinated heterocycle, a piperazine linker, and a sulfonamide group have been designed and evaluated as hybrid antiprotozoal agents against diseases like malaria and amoebiasis . The sulfonamide group in such hybrids acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), a key target in folate biosynthesis . Consequently, this compound is a promising building block for developing novel anti-infective agents. Intended Research Applications: • Building block for the synthesis of novel sulfonylurea derivatives for anticancer screening . • Core scaffold for the development of carbonic anhydrase inhibitors . • Precursor for hybrid molecules in antiparasitic and antimicrobial research . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClN4O2S

Molecular Weight

276.74 g/mol

IUPAC Name

5-chloro-4-piperazin-1-ylpyridine-3-sulfonamide

InChI

InChI=1S/C9H13ClN4O2S/c10-7-5-13-6-8(17(11,15)16)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,15,16)

InChI Key

BZZAJUNNMLYXRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 4-(Piperazin-1-yl)pyridine

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

  • SNAr Reaction : A chlorinated pyridine derivative (e.g., 2-chloropyridine) reacts with piperazine in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) under microwave-assisted or thermal conditions.

  • Thionyl Chloride-Assisted Coupling : In some cases, sulfonation precedes piperazine substitution. For instance, 3-amino-2-chloropyridine is converted to its diazonium salt, followed by treatment with thionyl chloride to form 2-chloropyridine-3-sulfonyl chloride.

Example Reaction Conditions :

Reagents/ConditionsYieldReference
Piperazine + Cs₂CO₃ in DMF, MW heating (25 min)94%
Piperazine + K₂CO₃ in DMF, thermal (2.5 h)94%

Sulfonation and Final Functionalization

The sulfonamide group is introduced via sulfonation of the pyridine core or coupling of sulfonyl chlorides .

Method A: Sulfonation of 4-(Piperazin-1-yl)pyridine

  • Oxidation : The pyridine ring is sulfonated using fuming sulfuric acid or other sulfonating agents.

  • Conversion to Sulfonyl Chloride : The sulfonamide is treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.

Example Protocol :

  • Sulfonation : 4-(Piperazin-1-yl)pyridine treated with conc. H₂SO₄ at 100°C.

  • Chlorination : Resulting sulfonamide reacted with SOCl₂ in anhydrous conditions to yield sulfonyl chloride.

Method B: Coupling of Sulfonyl Chlorides

Pre-synthesized sulfonyl chlorides (e.g., 5-chloropyridine-3-sulfonyl chloride) are reacted with piperazine derivatives.

Reaction Conditions :

Sulfonyl ChlorideBaseSolventYieldReference
5-Chloropyridine-3-sulfonyl chlorideK₂CO₃DMF63–80%
2-Chloropyridine-3-sulfonyl chlorideNaHTHF70%

Data Tables: Comparative Analysis of Methods

Table 1: Chlorination Strategies

MethodReagentsConditionsYieldSelectivity
Direct ChlorinationCl₂ gas, FeCl₃0–5°C, 12 h45–55%Moderate
Sandmeyer ReactionCuCl₂, HCl−5°C, 2 h70%High

Table 2: Sulfonation Approaches

SubstrateSulfonating AgentTemperatureYield
4-(Piperazin-1-yl)pyridineH₂SO₄ (fuming)100°C, 6 h60%
5-ChloropyridineSOCl₂, DMF0°C → rt80%

Optimization and Challenges

Key Challenges :

  • Regioselectivity : Competing halogenation at the 2- or 6-positions of pyridine.

  • Stability of Intermediates : Sulfonyl chlorides are sensitive to hydrolysis; require anhydrous conditions.

  • Purification : Crude mixtures may contain byproducts (e.g., disulfonamides), necessitating HPLC or recrystallization.

Solutions :

  • Microwave-Assisted Reactions : Reduce reaction time and improve yields (e.g., SNAr in 25 min vs. 2.5 h thermally).

  • Protecting Groups : Use Boc or PMB groups to stabilize intermediates during multi-step syntheses.

Research Findings and Recommendations

  • Microwave Synthesis : Preferred for SNAr reactions due to rapid heating and high efficiency.

  • Catalyst Use : CuCl enhances regioselectivity in chlorination.

  • Solvent Choice : DMF or THF are optimal for sulfonyl chloride coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the sulfonamide group .

Scientific Research Applications

5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

    Biological Studies: The compound is employed in studies investigating the inhibition of enzymes and receptors, such as carbonic anhydrase and chemokine receptors.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Differences :

  • The target compound lacks the N-(4-chlorophenyl)carbamoyl group attached to the sulfonamide nitrogen, which is present in Compound 21.
  • Both share the 4-(piperazin-1-yl)pyridine scaffold but differ in substituents at positions 3 and 4.

SAR Insights :

  • The absence of the aryl carbamoyl group in the target compound likely reduces its anticancer potency compared to Compound 21.
  • The 3,4-dichlorophenyl substituent on the piperazine ring in Compound 21 may further optimize hydrophobic interactions with target proteins .

5-Chloro-4-((Substituted Phenyl)Amino)Pyrimidine Derivatives (L8, L18)

Structural Differences :

  • These compounds feature a pyrimidine core instead of pyridine, with a 5-chloro-4-((substituted phenyl)amino) motif and a piperazine-linked benzamide group.

SAR Insights :

  • The chlorine atom at position 5 in both the target compound and these derivatives may contribute to electron-withdrawing effects, stabilizing interactions with enzymatic targets.
  • Unlike the target compound, the benzamide-hydroxamate moiety in L8/L18 is critical for HDAC inhibition, highlighting divergent pharmacological mechanisms .

OJEMDA (Tovorafenib)

Structural Differences :

  • Tovorafenib incorporates a pyrimidine-carboxamide-thiazole scaffold with a 5-chloro-4-(trifluoromethyl)pyridinyl group, diverging significantly from the target compound’s pyridine-sulfonamide structure .

SAR Insights :

  • The chlorine atom in tovorafenib and the target compound may both enhance hydrophobic interactions, but the structural complexity of tovorafenib underscores the importance of multi-heterocyclic systems in kinase inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target GI50/IC50 Reference
5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide Pyridine 5-Cl, 4-piperazin-1-yl, 3-sulfonamide Not reported Not reported
Compound 21 Pyridine 5-Cl, 4-piperazin-1-yl, 3-sulfonamide + N-(4-Cl-phenylcarbamoyl) Leukemia, colon cancer 13.6–14.9 µM
L8 (HDAC Inhibitor) Pyrimidine 5-Cl, 4-(4-ethoxyphenyl)amino, piperazin-1-yl HDAC <100 nM
Tovorafenib Pyrimidine-thiazole 5-Cl, 4-(trifluoromethyl)pyridinyl, carboxamide BRAF kinase Sub-µM

Key Findings and Implications

Role of Substituents :

  • The aryl carbamoyl group in Compound 21 significantly enhances anticancer activity compared to the simpler sulfonamide in the target compound .
  • Chlorine atoms in the pyridine/pyrimidine ring improve target binding across multiple compounds, likely through hydrophobic and electronic effects .

Piperazine Moieties :

  • The piperazine ring in the target compound and analogs enhances solubility and enables conformational flexibility for target engagement .

Structural Complexity :

  • Compounds like tovorafenib demonstrate that multi-heterocyclic systems with halogen substituents are critical for kinase inhibition, whereas simpler sulfonamides may require additional functional groups for potency .

Biological Activity

5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a chloro group, a piperazine moiety, and a pyridine sulfonamide framework. Its molecular formula is C15H24ClN5O2SC_{15}H_{24}ClN_{5}O_{2}S, with a molecular weight of 373.90 g/mol. The presence of the piperazine ring enhances its pharmacological properties, making it an attractive candidate for drug development.

This compound primarily acts as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme integral to various cellular signaling pathways involved in cell growth and survival. Inhibition of PI3K has implications for cancer therapy and metabolic disorders, as it can disrupt pathways that promote tumorigenesis and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown selectivity towards leukemia and colon cancer cells, with average GI50 values ranging from 13.6 to 14.9 µM in certain assays .

Key Findings:

  • Cell Lines Tested: The compound was evaluated against several cancer cell lines including leukemia, colon cancer, and melanoma.
  • GI50 Values: The average GI50 values indicate potent activity, particularly against leukemia and colon cancers.
Cancer TypeAverage GI50 (µM)
Leukemia13.6 - 14.9
Colon Cancer13.6 - 14.9
MelanomaNot specified

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity. Derivatives of pyridine sulfonamides have been noted for their inhibitory effects on various bacterial strains and fungi .

Antimicrobial Efficacy:

  • Bacterial Strains: Effective against Gram-positive bacteria with moderate to good activity.
  • Fungal Strains: Some derivatives exhibit antifungal properties against clinically relevant strains.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications on the piperazine or sulfonamide moieties significantly influence the inhibitory potency and selectivity of the compound. For example, introducing additional chlorine atoms can enhance activity across multiple cancer cell lines .

Example Modifications:

  • Chlorine Substitution: Increased activity observed with additional chlorine at specific positions.
  • Piperazine Modifications: Variations in the piperazine ring structure can alter biological activity.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • NCI Evaluation: The compound was tested at the U.S. National Cancer Institute, showing promising results against various cancer types with significant selectivity .
  • Cytotoxicity Assays: Demonstrated cytotoxic effects across multiple cancer cell lines, indicating potential for further development as an anticancer agent.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide?

Answer:
Optimization typically involves refining precursor reactivity and reaction conditions. For example:

  • Cyclization reactions under reflux with dehydrating agents (e.g., POCl₃) can enhance yield .
  • Statistical Design of Experiments (DoE) minimizes trial-and-error by identifying critical parameters (temperature, solvent ratios) via factorial designs .
  • Reaction monitoring via HPLC or LC-MS ensures intermediate purity before proceeding to sulfonamide coupling .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray crystallography resolves 3D conformation, particularly for sulfonamide and piperazine moieties .
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) confirms substitution patterns; piperazine protons appear as distinct multiplets at δ 2.5–3.5 ppm .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₉H₁₂ClN₅O₂S) with <2 ppm error .

Intermediate: How can computational methods improve reaction design for derivatives of this compound?

Answer:

  • Quantum chemical calculations (DFT) predict regioselectivity in sulfonamide formation and piperazine substitution .
  • Reaction path search algorithms (e.g., GRRM) identify transition states and intermediates, reducing experimental iterations .
  • Machine learning models trained on reaction databases prioritize solvent systems (e.g., DMF vs. THF) for optimal yield .

Intermediate: What protocols ensure purity and stability during pharmacological assays?

Answer:

  • HPLC-UV/ELSD with a C18 column and ammonium acetate buffer (pH 6.5) resolves polar degradation products .
  • Forced degradation studies (acid/base/oxidative stress) identify labile sites; sulfonamide bonds are prone to hydrolysis at pH <3 .
  • Lyophilization preserves stability in aqueous solutions by minimizing hydrolysis .

Advanced: How can molecular docking studies predict the compound’s interaction with enzyme targets?

Answer:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase inhibitors) .
  • Docking software (AutoDock Vina) uses the compound’s InChI key to model binding poses; piperazine nitrogen atoms often form hydrogen bonds with catalytic residues .
  • MD simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories .

Advanced: What strategies address contradictory biological activity data across cell lines?

Answer:

  • Dose-response normalization : Account for cell permeability differences using logP values (predicted: ~1.8) .
  • SAR analysis : Modify the pyridine ring’s chloro-substituent to enhance target specificity .
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell viability) decouple off-target effects .

Advanced: How to resolve discrepancies in catalytic activity data for metal-complexed derivatives?

Answer:

  • XAS (X-ray absorption spectroscopy) confirms metal coordination sites (e.g., sulfonamide oxygen vs. pyridine nitrogen) .
  • Statistical error analysis (ANOVA) identifies outliers in kinetic measurements due to solvent polarity effects .
  • EPR spectroscopy detects paramagnetic intermediates in oxidation reactions .

Intermediate: What in vitro assays are suitable for evaluating antimicrobial activity?

Answer:

  • Microdilution assays (CLSI guidelines) determine MIC values against Gram-negative/-positive strains .
  • Biofilm inhibition : Use crystal violet staining in Pseudomonas aeruginosa models .
  • Synergy testing : Combine with β-lactams; sulfonamides often disrupt folate pathways .

Basic: How to ensure compliance with pharmacopeial standards for impurity profiling?

Answer:

  • ICH Q3A guidelines require identification of impurities >0.1% via LC-MS/MS .
  • Synthesis-related impurities : Monitor residual solvents (e.g., DMF) by GC-FID .
  • Reference standards (e.g., USP) validate analytical methods for sulfonic acid derivatives .

Advanced: What cross-disciplinary approaches enhance applications in materials science?

Answer:

  • Membrane technologies : Incorporate into polymer matrices (e.g., polyamide) for ion-selective membranes .
  • Catalyst design : Use as a ligand in Pd-catalyzed cross-coupling reactions; piperazine improves solubility in aqueous media .
  • Thermal analysis (TGA-DSC) assesses stability (>200°C) for high-temperature applications .

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